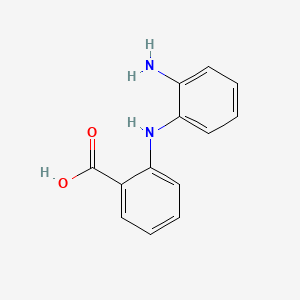

Anthranilic acid, N-(o-aminophenyl)-

Description

Historical Context of Anthranilic Acid Derivatives in Modern Organic Chemistry

Anthranilic acid (2-aminobenzoic acid) has long been recognized as a versatile and economically significant precursor in organic synthesis. eurekaselect.comresearchgate.net Historically, its primary industrial application was as an intermediate in the manufacture of azo dyes and saccharin. ijpsjournal.comwikipedia.org The unique bifunctional nature of the anthranilic acid scaffold, possessing both a carboxylic acid and an amino group in an ortho arrangement on a benzene (B151609) ring, provides two reactive centers for a wide array of chemical transformations. ijpsjournal.com This structural feature has made it a cornerstone for the synthesis of numerous benzofused heterocycles. eurekaselect.comresearchgate.net

In the early 20th century, the development of the Ullmann condensation and related copper-catalyzed coupling reactions provided a practical method for N-arylation, significantly expanding the accessible chemical space for anthranilic acid derivatives. wikipedia.orgwikipedia.orgresearchgate.net This led to the synthesis of N-phenylanthranilic acid (fenamic acid), the parent structure for a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates. wikipedia.org The discovery of the pharmacological properties of fenamates, such as mefenamic acid in the 1960s, marked a pivotal moment, cementing the importance of N-aryl anthranilic acid derivatives in medicinal chemistry. wikipedia.org Beyond pharmaceuticals, these derivatives have found applications as perfumes, corrosion inhibitors, and UV-absorbers. ijpsjournal.comwikipedia.org

Evolution of Academic Research Perspectives on N-(o-aminophenyl)anthranilic Acid and Structurally Related Analogs

Academic inquiry into anthranilic acid derivatives has evolved from foundational synthetic applications to a more nuanced exploration of their structure-property relationships and potential for new functionalities. Initially, research was heavily focused on leveraging the anthranilic acid core to build complex heterocyclic systems and to synthesize analogs of known bioactive compounds. researchgate.net The success of fenamate drugs spurred extensive research into a vast library of N-aryl and N-heteroaryl anthranilic acids to explore their therapeutic potential across various domains, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities. ijpsjournal.commdpi.comekb.eg

Research on structurally related analogs, like N-phenylanthranilic acid, has provided a deep understanding of how substitutions on the N-aryl ring influence biological activity. benthamdirect.comresearchgate.net This knowledge base has guided the rational design of new compounds. The focus has gradually shifted towards more complex derivatives, including those with additional functional groups that can participate in further reactions or interactions. N-(o-aminophenyl)anthranilic acid represents a logical progression in this evolution. The presence of a second amino group on the N-phenyl ring introduces another reactive site and potential coordination point, opening avenues for the synthesis of novel polymers, macrocycles, and metal complexes. mdpi.com Research has begun to investigate how this additional functionality impacts the molecule's electronic properties, conformation, and potential as a ligand or building block in materials science. scirp.org

Contemporary Academic Significance of N-(o-aminophenyl)anthranilic Acid in Chemical Sciences

In the current research landscape, N-(o-aminophenyl)anthranilic acid is significant for its potential applications beyond traditional medicinal chemistry. While its structural similarity to other pharmacologically active anthranilic acid derivatives suggests potential biological relevance, its true contemporary value lies in its role as a multifunctional building block. nih.govresearchgate.net

The two amino groups and the carboxylic acid moiety make it an ideal candidate for the synthesis of advanced materials. For instance, it can serve as a monomer in the production of specialty polymers and polyamides with unique properties. scirp.org In coordination chemistry, it can act as a tridentate ligand, capable of forming stable complexes with various metal ions. Research into mixed-ligand complexes involving anthranilic acid derivatives and other ligands has shown promise, and the additional amino group in N-(o-aminophenyl)anthranilic acid offers more complex coordination possibilities. mdpi.com Furthermore, there is growing interest in using substituted anthranilic acids as inhibitors of protein aggregation, such as in studies related to Alzheimer's disease, highlighting a modern therapeutic direction for this class of compounds. researchgate.netnih.gov

Research Objectives and Scope for In-depth Investigation of N-(o-aminophenyl)anthranilic Acid

To fully harness the potential of N-(o-aminophenyl)anthranilic acid, a focused and in-depth investigation is warranted. The primary objectives of such research should encompass a comprehensive characterization of its fundamental properties, a thorough exploration of its synthetic accessibility, and a detailed examination of its reactivity.

The key research objectives are:

Physicochemical and Structural Characterization: To determine the precise physicochemical properties, including solubility, melting point, and spectroscopic signatures (NMR, IR, UV-Vis, Mass Spectrometry). A crucial goal is to obtain high-quality single-crystal X-ray diffraction data to elucidate its three-dimensional structure, conformational preferences, and intermolecular interactions in the solid state.

Optimization of Synthetic Methodologies: To systematically evaluate and optimize existing synthetic routes, such as the Ullmann condensation or modern palladium- and iron-catalyzed amination reactions, for the efficient and scalable production of N-(o-aminophenyl)anthranilic acid. acs.orgnih.gov This includes investigating reaction conditions to improve yields and purity.

Exploration of Chemical Reactivity: To map the chemical reactivity of the compound, focusing on reactions involving its three functional groups. This includes esterification and amidation of the carboxylic acid, acylation and alkylation of the amino groups, and its behavior as a ligand in coordination chemistry.

Investigation of Supramolecular Chemistry: To study the non-covalent interactions, such as hydrogen bonding, that govern its self-assembly and crystal packing, which are crucial for designing new materials. mdpi.com

The scope of this investigation will be strictly limited to the fundamental chemical aspects of N-(o-aminophenyl)anthranilic acid, providing a robust scientific foundation for future applied research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoanilino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGNITNPTLTGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182058 | |

| Record name | Anthranilic acid, N-(o-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27696-24-8 | |

| Record name | 2-[(2-Aminophenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27696-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(o-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(o-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N O Aminophenyl Anthranilic Acid

Classical Approaches to N-Arylanthranilic Acid Synthesis with Specific Focus on N-(o-aminophenyl)anthranilic Acid Precursors

The classical synthesis of N-arylanthranilic acids has historically been dominated by the Ullmann condensation. This reaction, first reported by Fritz Ullmann in 1903, involves the copper-catalyzed coupling of an aryl halide with an amine. ijpsonline.comresearchgate.net In the context of N-(o-aminophenyl)anthranilic acid synthesis, this would typically involve the reaction of a 2-halobenzoic acid with o-phenylenediamine (B120857).

The traditional Ullmann conditions are often harsh, requiring high temperatures (frequently above 200°C), stoichiometric amounts of copper or copper salts (e.g., cupric oxide), and a base such as potassium carbonate to neutralize the hydrogen halide formed during the reaction. ijpsonline.comnih.gov The reaction is typically carried out in a high-boiling polar solvent like nitrobenzene (B124822) or N-methylpyrrolidone. nih.gov

A representative classical approach to a precursor for N-(o-aminophenyl)anthranilic acid would be the reaction of 2-chlorobenzoic acid with o-phenylenediamine in the presence of a copper catalyst. One of the amino groups of o-phenylenediamine would act as the nucleophile. To achieve mono-arylation and avoid the formation of di-arylated products, the reaction conditions, particularly the stoichiometry of the reactants, would need to be carefully controlled.

Table 1: Typical Reaction Parameters for Classical Ullmann Condensation

| Parameter | Typical Condition |

| Aryl Halide | 2-Chlorobenzoic acid, 2-Bromobenzoic acid |

| Amine | o-Phenylenediamine |

| Catalyst | Copper powder, Cupric oxide (CuO) |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) |

| Solvent | High-boiling polar solvents (e.g., Nitrobenzene) |

| Temperature | >150 °C |

| Reaction Time | Several hours |

Challenges associated with this classical approach include the high reaction temperatures, the need for stoichiometric amounts of copper which can lead to difficulties in product purification, and often moderate yields. wikipedia.org

Contemporary Catalytic Routes for the Formation of N-(o-aminophenyl)anthranilic Acid

Modern synthetic chemistry has seen the development of more efficient and milder catalytic systems for C-N bond formation, which are applicable to the synthesis of N-(o-aminophenyl)anthranilic acid.

Copper-Catalyzed Amination (Modified Ullmann Reaction): Significant advancements in the Ullmann reaction have been made through the use of ligands that facilitate the copper-catalyzed coupling under milder conditions. The introduction of bidentate ligands has been shown to improve the efficiency of these reactions. acs.org For the synthesis of N-(o-aminophenyl)anthranilic acid, a modified Ullmann reaction would involve coupling a 2-halobenzoic acid with o-phenylenediamine using a catalytic amount of a copper salt (e.g., CuI or Cu₂O) and a suitable ligand. numberanalytics.com The use of ligands allows for lower reaction temperatures and reduced catalyst loading.

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds. acs.org This reaction utilizes a palladium catalyst with a phosphine-based ligand to couple an aryl halide or triflate with an amine. acs.org The synthesis of N-(o-aminophenyl)anthranilic acid via this method would involve the reaction of a 2-halobenzoic acid with o-phenylenediamine in the presence of a palladium precatalyst, a suitable phosphine (B1218219) ligand (e.g., a biarylphosphine ligand), and a base. nih.gov

One of the challenges in using o-phenylenediamine is its potential to undergo double N-arylation. To control the reaction and favor the formation of the mono-arylated product, N-(o-aminophenyl)anthranilic acid, a protecting group strategy can be employed. One of the amino groups of o-phenylenediamine can be protected, for instance, as a carbamate (B1207046) or an amide, prior to the coupling reaction. Following the C-N bond formation, the protecting group is removed to yield the desired product.

Table 2: Comparison of Modern Catalytic Amination Methods

| Feature | Modified Ullmann Reaction | Buchwald-Hartwig Amination |

| Catalyst | Copper(I) or Copper(II) salts | Palladium(0) or Palladium(II) precatalysts |

| Ligand | Often bidentate N- or O-donor ligands | Bulky electron-rich phosphine ligands |

| Substrate Scope | Generally good for aryl iodides and bromides | Broad scope including aryl chlorides and triflates |

| Reaction Conditions | Milder than classical Ullmann, but can still require elevated temperatures | Generally mild reaction conditions |

| Functional Group Tolerance | Good | Excellent |

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes for N-arylanthranilic acids. This includes the use of less toxic and more environmentally benign solvents, reducing energy consumption, and minimizing waste.

For the synthesis of N-(o-aminophenyl)anthranilic acid, green approaches could involve:

Use of Greener Solvents: Replacing high-boiling, toxic solvents like nitrobenzene with more sustainable alternatives such as water or biomass-derived solvents like cyclopentyl methyl ether (CPME). rsc.org

Catalyst Optimization: Employing highly active catalysts at very low loadings to minimize metal contamination in the final product. The use of heterogeneous catalysts that can be easily recovered and recycled also contributes to a greener process.

Energy Efficiency: Utilizing microwave irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating methods.

A study on the synthesis of diarylamines and triarylamines via Buchwald-Hartwig coupling highlighted a waste-minimized strategy using a heterogeneous Pd/C catalyst in a biphasic system of CPME and water, with the catalyst and solvent being recyclable. rsc.org Such principles could be applied to the synthesis of N-(o-aminophenyl)anthranilic acid to enhance its sustainability.

Novel Synthetic Pathways and Efficient One-Pot Preparations of N-(o-aminophenyl)anthranilic Acid

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction.

A potential one-pot synthesis of N-(o-aminophenyl)anthranilic acid could involve a tandem reaction sequence. For instance, a process could be designed where an initial C-N coupling reaction is immediately followed by another transformation in the same pot. While a specific one-pot synthesis for N-(o-aminophenyl)anthranilic acid is not extensively documented, related one-pot syntheses of other complex nitrogen-containing heterocycles provide a conceptual framework. nih.govnih.gov For example, a one-pot method for synthesizing N-arylpyrazoles from aryl halides has been reported, demonstrating the feasibility of sequential transformations in a single vessel. organic-chemistry.org

Stereoselective Synthesis Considerations for N-(o-aminophenyl)anthranilic Acid and its Chiral Derivatives

N-(o-aminophenyl)anthranilic acid itself is not chiral. However, the introduction of substituents on the aromatic rings or at the nitrogen atom can lead to the formation of chiral derivatives. In such cases, stereoselective synthesis becomes a critical consideration.

The field of asymmetric synthesis of diarylamines has seen significant progress, which could be applied to the synthesis of chiral derivatives of N-(o-aminophenyl)anthranilic acid. Atropisomerism can arise in sterically hindered diarylamines where rotation around the C-N bond is restricted. Recent studies have demonstrated the atroposelective synthesis of axially chiral diarylamines through organocatalyzed asymmetric electrophilic amination. acs.orgacs.orgfigshare.com

Another approach to obtaining chiral derivatives would be through the asymmetric reductive amination of a suitable keto-precursor. Chiral catalysts, such as those based on iridium or ruthenium, can be employed to achieve high enantioselectivity in the formation of the C-N bond. researchgate.net

While these methods have not been specifically reported for N-(o-aminophenyl)anthranilic acid derivatives, they represent the current state-of-the-art in the asymmetric synthesis of chiral diarylamines and could be adapted for this purpose.

Process Chemistry and Scale-Up Investigations for the Efficient Production of N-(o-aminophenyl)anthranilic Acid

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness. For the production of N-(o-aminophenyl)anthranilic acid, the scale-up of either the modified Ullmann condensation or the Buchwald-Hartwig amination would be the most likely routes.

Scale-Up of Ullmann Condensation: The Ullmann reaction, despite its often harsh conditions, is used in the industrial production of some compounds due to the low cost of copper catalysts. orgchemres.org Key considerations for scaling up this process include:

Heat Transfer: The high temperatures required for the reaction necessitate efficient heat management to ensure uniform heating and prevent runaway reactions.

Mass Transfer: In heterogeneous reaction mixtures, efficient stirring is crucial to ensure good contact between reactants and the catalyst.

Product Isolation and Purification: Removal of copper residues from the final product is a critical step that needs to be optimized for large-scale production.

Scale-Up of Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is increasingly being used in the pharmaceutical industry for large-scale synthesis. acs.orgcatsci.com Important factors for its scale-up include:

Catalyst Selection and Loading: Using highly active and stable pre-catalysts can significantly reduce the required catalyst loading, which is crucial for cost and for minimizing palladium contamination in the product.

Reaction Homogeneity: Slurrying of inorganic bases can be problematic on a large scale. The use of soluble organic bases or alternative reaction conditions to maintain a homogeneous mixture is often preferred. catsci.com

Oxygen Sensitivity: While many modern catalysts are air-stable, the active catalytic species can be sensitive to oxygen. Therefore, maintaining an inert atmosphere during the reaction is essential. sigmaaldrich.com

Impurity Profile: Careful monitoring and control of the reaction are necessary to minimize the formation of byproducts, such as biaryl compounds from homo-coupling.

A successful kilogram-scale Buchwald-Hartwig amination was reported for the synthesis of a pharmaceutical intermediate, highlighting the feasibility of this reaction for large-scale production with careful optimization of catalyst, ligand, base, and solvent. acs.org

Sophisticated Spectroscopic and Advanced Analytical Characterization of N O Aminophenyl Anthranilic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of N-(o-aminophenyl)anthranilic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For N-(o-aminophenyl)anthranilic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) Applied to N-(o-aminophenyl)anthranilic Acid

Multi-dimensional NMR techniques are indispensable for deciphering the complex spin systems present in N-(o-aminophenyl)anthranilic acid.

Correlation SpectroscopY (COSY) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of N-(o-aminophenyl)anthranilic acid, cross-peaks would be observed between adjacent aromatic protons on both phenyl rings, allowing for the assignment of protons within each spin system.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for assigning the ¹³C signals of the protonated carbons in the molecule. Each CH group in the aromatic rings will produce a cross-peak in the HSQC spectrum, directly linking the assigned proton to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This technique is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carboxylic acid carbon and the carbons bonded to the amino groups. For instance, the proton of the secondary amine (NH) would show correlations to carbons on both aromatic rings, confirming the connectivity between the two phenyl moieties. Similarly, protons on the aromatic rings would show correlations to the carboxylic acid carbon, confirming its position.

A combination of these 2D NMR experiments allows for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of N-(o-aminophenyl)anthranilic acid.

Solid-State NMR Studies for Polymorphism and Supramolecular Interactions of N-(o-aminophenyl)anthranilic Acid

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure, polymorphism (the ability of a solid material to exist in more than one form or crystal structure), and supramolecular interactions in the solid phase. For a related compound, anthranilic acid, it is known to exist in different crystalline forms, including a monoclinic crystal structure. wikipedia.org ssNMR could be employed to study the different crystalline forms of N-(o-aminophenyl)anthranilic acid, providing information on the local environment of each atom and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amino groups of adjacent molecules in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) in the Precise Molecular Characterization of N-(o-aminophenyl)anthranilic Acid

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. For N-(o-aminophenyl)anthranilic acid (C₁₃H₁₂N₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion. nih.gov This allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum can also provide structural information, corroborating the connectivity determined by NMR.

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| Exact Mass | 228.089877630 Da |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification in N-(o-aminophenyl)anthranilic Acid

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for conformational analysis. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For N-(o-aminophenyl)anthranilic acid, the FT-IR and Raman spectra would exhibit characteristic bands for:

N-H stretching : Typically observed in the region of 3300-3500 cm⁻¹, corresponding to the primary and secondary amino groups.

O-H stretching : A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group, often overlapping with C-H stretching bands.

C=O stretching : A strong absorption around 1680-1710 cm⁻¹ is indicative of the carboxylic acid carbonyl group.

C=C stretching : Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-N stretching : These vibrations are usually found in the 1250-1350 cm⁻¹ range.

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies, which can then be compared with the experimental spectra to aid in the assignment of the observed bands. nih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Investigations of N-(o-aminophenyl)anthranilic Acid

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.

UV-Visible Spectroscopy : The UV-Vis spectrum of N-(o-aminophenyl)anthranilic acid would show absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic rings and the carbonyl group. The position and intensity of these bands are influenced by the solvent polarity. For the parent compound, anthranilic acid, UV-visible spectra have been studied in various solvents. researchgate.netresearchgate.net

Fluorescence Spectroscopy : Many derivatives of anthranilic acid are known to be fluorescent. acadiau.ca The fluorescence emission spectrum provides information about the energy difference between the excited and ground electronic states. The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield are important parameters that characterize the fluorescence properties. For anthranilic acid, the excitation peak is at 336 nm and the emission peak is at 411 nm, resulting in a Stokes' Shift of 75 nm. aatbio.com The fluorescence properties of N-(o-aminophenyl)anthranilic acid are expected to be influenced by the extended conjugation and the presence of additional amino groups.

Advanced Chromatographic Methodologies (e.g., HPLC, SFC) for Purity Assessment and Isolation of N-(o-aminophenyl)anthranilic Acid

The purity assessment and isolation of N-(o-aminophenyl)anthranilic acid are critical steps in its synthesis and characterization, ensuring the removal of starting materials, intermediates, and by-products. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) represent powerful analytical techniques for achieving high-resolution separation and quantification of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a well-established and versatile technique for the analysis of moderately polar aromatic compounds like N-(o-aminophenyl)anthranilic acid. The methodology relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Purity Assessment:

For the purity assessment of N-(o-aminophenyl)anthranilic acid, a gradient elution method on a C18 column is typically employed to ensure the separation of impurities with a wide range of polarities. The acidic nature of the carboxylic acid group and the basic nature of the amino groups in the molecule necessitate the use of a pH-modified mobile phase to achieve sharp and symmetrical peaks. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.

A hypothetical HPLC method for the purity assessment of N-(o-aminophenyl)anthranilic acid, based on methodologies for structurally similar compounds like N-phenylanthranilic acid and other anthranilic acid derivatives, is detailed in the table below. sielc.comnih.gov

| Parameter | Condition |

| Column | C18 (e.g., Wakosil ODS 5C18), 5 µm particle size, 150 x 4.6 mm I.D. |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm; monitoring at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolved in a mixture of acetonitrile and water |

Isolation:

For the isolation of N-(o-aminophenyl)anthranilic acid on a preparative scale, the analytical method can be scaled up. This involves using a larger dimension column with the same stationary phase chemistry. The flow rate is increased proportionally to the column diameter to maintain a similar linear velocity. The sample is dissolved at a higher concentration and injected in larger volumes. Fraction collection is triggered by the detector signal corresponding to the elution of the target compound.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is a powerful alternative to HPLC, particularly for preparative-scale separations, due to its lower viscosity and higher diffusivity of the mobile phase, which is typically supercritical carbon dioxide. These properties lead to faster separations and a significant reduction in the use of organic solvents, making it a "greener" chromatographic technique.

For a molecule like N-(o-aminophenyl)anthranilic acid, which contains both acidic (carboxylic acid) and basic (amino) functional groups, the selection of the stationary phase and mobile phase modifier is crucial. chromatographyonline.comamericanpharmaceuticalreview.com

Purity Assessment and Isolation:

Achiral SFC is well-suited for the analysis and purification of N-(o-aminophenyl)anthranilic acid. Stationary phases with polar characteristics are generally employed. Given the compound's structure, a stationary phase designed for polar analytes, such as one containing 2-ethylpyridine, would be a suitable starting point. americanpharmaceuticalreview.com The addition of a polar co-solvent, or modifier, such as methanol, is necessary to increase the mobile phase's solvating power and elute the compound from the column. To improve peak shape for this amphoteric molecule, a small amount of an acidic or basic additive may be required in the modifier.

Below is a proposed set of starting conditions for the SFC analysis of N-(o-aminophenyl)anthranilic acid.

| Parameter | Condition |

| Column | 2-Ethylpyridine (2-EP), 5 µm particle size, 150 x 4.6 mm I.D. |

| Mobile Phase | Supercritical CO2 and Methanol with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 40% Methanol over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Sample Preparation | Dissolved in Methanol |

The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive back pressure, leading to very rapid analyses. For preparative SFC, the method can be readily scaled up by using larger diameter columns and higher flow rates, enabling the efficient isolation of pure N-(o-aminophenyl)anthranilic acid.

Theoretical and Computational Investigations of N O Aminophenyl Anthranilic Acid

Conformational Analysis and Molecular Dynamics Simulations of N-(o-aminophenyl)anthranilic Acid

Research into the conformational landscape, potential energy surfaces, and dynamic behavior of N-(o-aminophenyl)anthranilic acid in different environments through molecular dynamics simulations is not available.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) through Computational Methods for N-(o-aminophenyl)anthranilic Acid

There are no published computational studies that predict the 1H and 13C NMR chemical shifts, the absorption maxima for UV-Vis spectra, or the vibrational frequencies for the IR spectrum of N-(o-aminophenyl)anthranilic acid.

Reaction Mechanism Elucidation via Computational Modeling for Chemical Transformations Involving N-(o-aminophenyl)anthranilic Acid

The mechanisms of chemical reactions where N-(o-aminophenyl)anthranilic acid acts as a reactant, intermediate, or product have not been elucidated through computational modeling in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(o-aminophenyl)anthranilic Acid Derivatives Based on Chemical Activity

No QSAR models specifically developed for derivatives of N-(o-aminophenyl)anthranilic acid to predict their chemical or biological activity could be located.

Based on a comprehensive search of available scientific literature, there is currently insufficient public information regarding the specific applications of the chemical compound “Anthranilic acid, N-(o-aminophenyl)-” (CAS Number: 27696-24-8) to fully address the requested article outline.

The search did not yield specific research findings, data, or detailed discussions pertaining to:

The design, synthesis, or catalytic activity of its metal complexes.

Its role as a precursor for advanced organic materials or functional molecules.

Its use as an intermediate in the synthesis of complex molecular architectures.

Its applications within the field of supramolecular chemistry.

While extensive information exists for the parent compound, anthranilic acid, and other derivatives such as N-phenylanthranilic acid, these findings are not directly applicable to "Anthranilic acid, N-(o-aminophenyl)-" and have been excluded to adhere to the specific focus of the request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly following the provided outline for this particular compound at this time.

Applications of N O Aminophenyl Anthranilic Acid in Organic Synthesis and Advanced Materials

N-(o-aminophenyl)anthranilic Acid in Supramolecular Chemistry

Investigation of Hydrogen Bonding Networks and Crystal Engineering with N-(o-aminophenyl)anthranilic Acid

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. The cornerstone of this field is the hydrogen bond, a highly directional and specific interaction that can be used to guide the assembly of molecules into predictable patterns.

N-(o-aminophenyl)anthranilic acid is a particularly rich molecule for crystal engineering due to its multiple hydrogen bond donor and acceptor sites. An analysis of its structure reveals several functional groups capable of participating in these networks:

Carboxylic Acid Group (-COOH): This group is a classic motif in crystal engineering. It contains a strong hydrogen bond donor (the hydroxyl -OH) and a strong acceptor (the carbonyl C=O). Carboxylic acids frequently form robust dimeric "synthons" where two molecules are linked by a pair of O-H···O=C hydrogen bonds.

Secondary Amine (-NH-): The bridging amine group acts as a hydrogen bond donor.

Primary Amine (-NH2): This group provides two hydrogen bond donors.

Aromatic Rings: The phenyl rings can act as weak hydrogen bond acceptors and participate in π-π stacking interactions, further stabilizing the crystal lattice.

Based on computational analysis, the molecule possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors. nih.gov This high density of interaction sites allows for the formation of complex and multi-dimensional hydrogen-bonding networks. These networks can range from simple one-dimensional chains and tapes to more intricate two-dimensional sheets and three-dimensional frameworks. The interplay between the strong carboxylic acid dimer formation and the additional N-H···O and N-H···N bonds involving the amine groups would dictate the final supramolecular architecture.

Interactive Table: Potential Hydrogen Bonding Interactions in N-(o-aminophenyl)anthranilic Acid

| Hydrogen Bond Donor Group | Hydrogen Bond Acceptor Group | Potential Supramolecular Motif |

| Carboxylic Acid (-OH) | Carbonyl Oxygen (C=O) | Centrosymmetric Dimer |

| Secondary Amine (-NH-) | Carbonyl Oxygen (C=O) | Chain or Sheet Formation |

| Primary Amine (-NH₂) | Carbonyl Oxygen (C=O) | Cross-linking of Chains/Sheets |

| Primary Amine (-NH₂) | Carboxylic Acid (-OH) | Inter-linking Motifs |

| Secondary/Primary Amine (-NH-/-NH₂) | Amine Nitrogen (-N-) | Chain or Sheet Formation |

This table represents theoretically favorable interactions that guide the principles of crystal engineering for this molecule. The actual motifs would be confirmed by X-ray crystallographic analysis.

Self-Assembly Properties of N-(o-aminophenyl)anthranilic Acid Derivatives for Directed Molecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The hydrogen bonding capabilities discussed above make N-(o-aminophenyl)anthranilic acid a prime candidate for forming directed molecular architectures. By controlling conditions such as solvent and temperature, it is theoretically possible to favor certain hydrogen-bonding patterns over others, leading to different crystalline forms, or polymorphs, each with unique physical properties.

Furthermore, the structure of N-(o-aminophenyl)anthranilic acid can be systematically modified to create derivatives with tailored self-assembly properties. For instance:

Esterification of the carboxylic acid group would remove the strongest hydrogen bond donor, fundamentally altering the primary interactions and allowing the amine groups to dominate the assembly process.

Acylation of the primary or secondary amine groups would change their hydrogen-bonding ability and introduce new steric or interactive groups.

These modifications allow for a programmed approach to molecular architecture. By strategically protecting or modifying certain functional groups, chemists can direct the self-assembly process to achieve desired topologies, such as porous networks capable of hosting guest molecules or lamellar structures with interesting electronic properties. While specific research on the self-assembly of N-(o-aminophenyl)anthranilic acid derivatives is not widely documented, studies on related N-phenylanthranilic acid esters demonstrate the viability of this synthetic approach. asianpubs.org

Potential Applications of N-(o-aminophenyl)anthranilic Acid in Materials Science (e.g., optical materials, sensors)

The unique electronic and structural features of N-(o-aminophenyl)anthranilic acid suggest its potential for use in advanced materials.

Optical Materials: The molecule contains two linked aromatic rings, forming an extended π-conjugated system. Such systems are often fluorescent, meaning they can absorb light at one wavelength and emit it at a longer wavelength. The presence of both electron-donating amine groups and an electron-withdrawing carboxylic acid group can enhance these properties through intramolecular charge transfer (ICT) phenomena. This could make the molecule or its derivatives useful as:

Fluorescent probes: Where a change in the local environment (e.g., binding to a metal ion) could cause a detectable change in fluorescence.

Organic Light-Emitting Diode (OLED) components: As an emissive or charge-transporting material.

Chemical Sensors: The functional groups on N-(o-aminophenyl)anthranilic acid make it an attractive candidate for chemical sensor applications.

Host-Guest Chemistry: The carboxylic acid and amine groups can act as binding sites for specific ions or molecules. A binding event could be transduced into a measurable signal, such as a change in color, fluorescence, or electrical conductivity.

Polymer Composites: The molecule can be used as a functional monomer. Anthranilic acid itself is used to create polymer composites that have applications in sensing. The additional functionality of the N-(o-aminophenyl) group could enhance solubility and provide further sites for post-polymerization modification, creating a versatile framework for immobilizing catalytic nanoparticles or biological receptors for highly specific sensing applications.

While these applications are largely theoretical at present, they are firmly grounded in the known chemistry of the molecule's constituent parts and the behavior of analogous compounds in materials science research.

Biochemical and Chemobiological Research Perspectives on N O Aminophenyl Anthranilic Acid

Investigation of N-(o-aminophenyl)anthranilic Acid Interactions in Model Biochemical Systems (e.g., enzyme binding studies in vitro)

While direct in vitro studies on the specific interactions of N-(o-aminophenyl)anthranilic acid with biochemical systems are not extensively documented in publicly available literature, the broader class of N-arylanthranilic acids and related derivatives has been the subject of significant investigation. These studies reveal a propensity for this chemical scaffold to interact with a variety of enzymes and protein targets, suggesting potential avenues of research for N-(o-aminophenyl)anthranilic acid itself.

Research has demonstrated that derivatives of anthranilic acid can function as inhibitors for several classes of enzymes. For example, certain anthranilic acid derivatives have been identified as potent inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. mdpi.comnih.gov Direct binding of these derivatives to the MabA enzyme has been confirmed using biophysical techniques such as ligand-observed NMR experiments. nih.gov

In another context, a high-throughput screening campaign identified anthranilic acid derivatives as adjunct agents that potentiate the activity of the ornithine decarboxylase inhibitor, difluoromethylornithine (DFMO). nih.gov Subsequent mechanistic studies identified the Far Upstream Element Binding Protein 1 (FUBP1), a single-stranded DNA/RNA binding protein that regulates the transcription of key genes like c-Myc, as the direct molecular target. nih.gov One lead compound was shown to inhibit the interaction between FUBP1 and its target DNA sequence in a gel shift assay, demonstrating a clear biochemical interaction. nih.gov

Furthermore, the anthranilic acid scaffold is a foundational structure for several non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates, which are known inhibitors of cyclooxygenase (COX) enzymes. ijpsjournal.com The therapeutic potential of this class of compounds extends to the regulation of metabolic pathways and cancer-causing pathways. mdpi.com Analogs have been shown to act as suppressors of the hedgehog signaling pathway, blockers of the mitogen-activated protein kinase (MAPK) pathway, and inhibitors of aldo-keto reductase enzymes. mdpi.com Metal complexes involving N-phenyl anthranilic acid have also been reported as non-competitive inhibitors of α-glucosidase. mdpi.com These findings underscore the versatility of the N-arylanthranilic acid core in molecular recognition by diverse protein targets.

The table below summarizes key findings from in vitro studies on structurally related compounds, providing a framework for potential interactions of N-(o-aminophenyl)anthranilic acid.

| Compound Class | Enzyme/Protein Target | Type of Interaction | Key Research Finding | Reference |

|---|---|---|---|---|

| Anthranilic Acid Derivatives | MabA (FabG1) | Inhibition | Compounds inhibit an essential enzyme in the fatty acid synthesis pathway of M. tuberculosis. | nih.gov |

| Anthranilic Acid Derivatives | Far Upstream Element Binding Protein 1 (FUBP1) | Inhibition of Protein-DNA Interaction | Lead compound inhibits the binding of FUBP1 to the FUSE element, downregulating c-Myc expression. | nih.gov |

| N-phenyl anthranilic acid (Fenamates) | Cyclooxygenase (COX) | Inhibition | Serves as the foundational scaffold for NSAIDs that inhibit prostaglandin (B15479496) synthesis. | ijpsjournal.com |

| Metal Complexes of Anthranilic Acid Derivatives | α-Glucosidase | Non-competitive Inhibition | Metal complexes represent a novel category of non-competitive inhibitors for this carbohydrate-metabolizing enzyme. | mdpi.com |

| Anthranilic Acid Analogs | Aldo-Keto Reductase Enzymes | Inhibition | Derivatives have been shown to act as suppressors of this class of enzymes. | mdpi.com |

Predicted Metabolic Pathways of Structurally Related Compounds and Their Implications for N-(o-aminophenyl)anthranilic Acid (computational and in silico analyses)

Computational, or in silico, methods are integral to modern drug discovery and biochemical research for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds. While specific metabolic predictions for N-(o-aminophenyl)anthranilic acid are not available, analyses of structurally similar N-phenylanthranilic acids and other derivatives provide a strong basis for hypothesizing its likely metabolic fate.

In silico ADME studies on novel anthranilic acid hybrids have been conducted to evaluate their drug-like properties. nih.gov These computational models predict key pharmacokinetic parameters such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, and solubility based on molecular structure. For a series of novel anthranilic acid diamides, predictions indicated good gastrointestinal absorption and the potential to cross the BBB. nih.gov Parameters like the topological polar surface area (TPSA) and the number of rotatable bonds are calculated to estimate oral bioavailability. nih.gov Such analyses suggest that N-(o-aminophenyl)anthranilic acid, by virtue of its core structure, would likely exhibit reasonable absorption characteristics.

Based on the known metabolism of anthranilic acid and other N-substituted aromatic compounds, several metabolic pathways can be predicted for N-(o-aminophenyl)anthranilic acid. The primary routes of biotransformation for such molecules typically involve Phase I and Phase II reactions.

Predicted Phase I Reactions:

Aromatic Hydroxylation: The two phenyl rings are susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, likely at the para-positions, to form phenolic metabolites.

N-Dealkylation/N-Oxidation: While N-(o-aminophenyl)anthranilic acid is not N-alkylated, the secondary amine linkage could be a site for oxidative metabolism.

Predicted Phase II Reactions:

Glucuronidation: The carboxylic acid group is a prime site for conjugation with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion. The primary amino group and any hydroxylated metabolites formed in Phase I could also undergo glucuronidation.

Sulfation: Phenolic metabolites can be conjugated with sulfate.

N-Acetylation: The free primary amino group on the o-aminophenyl moiety is a likely substrate for N-acetyltransferases (NATs), a common metabolic route for aromatic amines.

Amidation/Amino Acid Conjugation: The carboxylic acid group could be conjugated with amino acids, such as glycine, or converted to an amide. The conversion of anthranilic acid to anthranilamide has been identified as a metabolic pathway in rats. amanote.com

The following table summarizes the predicted metabolic properties and pathways based on computational studies of related compounds.

| Predicted Property/Pathway | Basis of Prediction | Implication for N-(o-aminophenyl)anthranilic Acid | Reference |

|---|---|---|---|

| Good Gastrointestinal Absorption | In silico ADME modeling of anthranilic acid hybrids. | Likely to be well-absorbed orally. | nih.gov |

| Blood-Brain Barrier Penetration | Calculation of TPSA and other molecular descriptors. | May distribute into the central nervous system. | nih.gov |

| Aromatic Hydroxylation (Phase I) | Common metabolic pathway for aromatic rings via CYP450 enzymes. | Formation of hydroxylated metabolites on either phenyl ring. | - |

| Glucuronidation (Phase II) | Known pathway for carboxylic acids, amines, and phenols. | The primary route for detoxification and excretion, occurring at the carboxyl, amino, and hydroxyl groups. | - |

| N-Acetylation (Phase II) | Common pathway for primary aromatic amines. | The primary amino group is a likely site for acetylation. | - |

| Amidation (Phase II) | Observed metabolism of anthranilic acid to anthranilamide. | The carboxylic acid moiety may be converted to an amide. | amanote.com |

Development of Chemical Probes Derived from N-(o-aminophenyl)anthranilic Acid for Chemobiological Research

A chemical probe is a selective small-molecule modulator of a protein's function that enables the study of that protein's role in biochemical and cellular systems. escholarship.org The development of such probes is critical for target validation and understanding complex biological pathways. The anthranilic acid scaffold, due to its synthetic tractability and demonstrated biological activity, represents a promising starting point for the design of novel chemical probes.

While no probes have been explicitly derived from N-(o-aminophenyl)anthranilic acid, related structures have yielded potent and selective modulators of protein function. A notable example is the discovery of an anthranilic acid derivative that functions as a chemical probe for FUBP1. nih.gov This molecule, identified through a high-throughput screen, was found to inhibit the transcriptional regulatory function of FUBP1, leading to the downregulation of its target gene, c-Myc. nih.gov As such, it serves as a valuable tool for interrogating the FUBP1/c-Myc axis in cancer biology.

The principles of chemical probe development often involve iterative cycles of chemical synthesis and biological testing to optimize potency, selectivity, and cell permeability. The N-(o-aminophenyl)anthranilic acid structure offers multiple points for chemical modification to explore structure-activity relationships (SAR). For instance, substitution on either of the two aromatic rings or modification of the carboxylic acid and amine functionalities could be systematically explored to develop high-affinity ligands for a protein of interest.

Another application of anthranilic acid derivatives in chemobiological research is their use as metabolic labels for biomolecule analysis. Anthranilic acid is a biosynthetic precursor to tryptophan. nih.gov By using isotopically labeled versions of anthranilic acid (e.g., with ¹³C or ²H), researchers can introduce stable isotopes specifically into the indole (B1671886) ring of tryptophan residues in proteins expressed in cell-based systems. nih.gov These labeled proteins can then be studied using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to investigate protein structure, dynamics, and interactions without interference from other signals. nih.gov This approach effectively uses the anthranilic acid derivative as a biosynthetic probe.

The table below outlines examples of how the anthranilic acid scaffold has been utilized in the development of tools for chemobiological research.

| Probe Type/Derivative | Molecular Target/Application | Function in Chemobiological Research | Reference |

|---|---|---|---|

| Anthranilic Acid Derivative (Compound 9) | Far Upstream Element Binding Protein 1 (FUBP1) | Acts as an inhibitor to probe the function of FUBP1 in regulating c-Myc transcription and cell growth. | nih.gov |

| Isotopically Labeled Anthranilic Acid | Tryptophan Biosynthesis | Serves as a metabolic precursor to introduce stable isotopes into tryptophan residues for protein NMR studies. | nih.gov |

| N-phenyl anthranilic acid analogs | Beta-amyloid aggregation | Inhibitors used to study the mechanisms of amyloid plaque formation in Alzheimer's disease models. | researchgate.net |

Biosynthetic Origins and Enzymatic Transformations of Natural Anthranilic Acid Derivatives: Theoretical Linkages to N-(o-aminophenyl)anthranilic Acid

The core structure of N-(o-aminophenyl)anthranilic acid is derived from anthranilic acid, a key metabolic intermediate in bacteria, fungi, and plants. core.ac.uk The biosynthesis of anthranilic acid itself is well-established, originating from the shikimate pathway. core.ac.ukwikipedia.org

The process begins with chorismic acid. The enzyme anthranilate synthase catalyzes the conversion of chorismic acid and L-glutamine into anthranilate, pyruvate (B1213749), and L-glutamate. nih.gov Anthranilate synthase is typically a heterodimeric enzyme complex composed of two subunits, TrpE and TrpG. nih.gov The TrpG subunit functions as a glutamine amidotransferase, hydrolyzing glutamine to produce ammonia (B1221849). nih.gov This ammonia is then channeled to the TrpE subunit, where it reacts with chorismate to form 2-amino-2-deoxyisochorismate (ADIC), which subsequently undergoes an elimination of pyruvate to yield anthranilic acid. nih.gov In the absence of glutamine, the enzyme can use ammonia directly. nih.gov Anthranilic acid then serves as the precursor for the biosynthesis of the amino acid tryptophan. wikipedia.org

Once formed, the anthranilate scaffold can undergo a variety of further enzymatic transformations to produce a diverse array of natural products. These modifications are key to the function of these molecules in plants, such as in defense or as signaling molecules. Two common transformations are:

Methylation: The enzyme anthraniloyl-CoA:methanol acyltransferase can catalyze the formation of methyl anthranilate from an activated anthraniloyl-CoA intermediate. researchgate.net Alternatively, S-adenosyl-L-methionine (SAM)-dependent methyltransferases can directly methylate the carboxyl group of anthranilic acid to produce methyl anthranilate, a volatile compound found in grapes and other plants. researchgate.net

Glycosylation: UDP-dependent glycosyltransferases (UGTs) can attach sugar moieties to anthranilates. biorxiv.orgresearchgate.net This reaction often targets the amino group, forming N-glucosides. Glycosylation significantly alters the physicochemical properties of the parent molecule, increasing water solubility and reducing volatility and toxicity. researchgate.net

There is no known direct biosynthetic pathway leading to N-(o-aminophenyl)anthranilic acid. A theoretical linkage to its formation in a biological system would likely involve a secondary metabolic pathway rather than a primary one. It is plausible that such a molecule could be formed via an enzymatic condensation reaction. For example, a ligase or a non-ribosomal peptide synthetase (NRPS) domain could catalyze the formation of an amide-like bond between two anthranilate-derived molecules. Alternatively, an oxidative coupling reaction between anthranilic acid and another aromatic amine, catalyzed by enzymes such as laccases or peroxidases, could theoretically lead to the formation of the diarylamine bond. Such pathways are speculative but are based on known enzymatic capabilities for generating structural complexity in natural products.

| Process | Enzyme(s) | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| Anthranilic Acid Biosynthesis | Anthranilate Synthase (TrpE/TrpG) | Chorismic acid, L-glutamine | Anthranilic acid, Pyruvate, L-glutamate | nih.gov |

| Methylation | Methyltransferases (e.g., SABATH family) | Anthranilic acid, S-adenosyl-L-methionine (SAM) | Methyl anthranilate | researchgate.net |

| Glycosylation | UDP-dependent Glycosyltransferases (UGTs) | Alkyl anthranilates, UDP-glucose | Anthranilate-N-glucose | researchgate.net |

| Theoretical Formation of N-arylamine bond | Laccases, Peroxidases, or Ligases (Speculative) | Anthranilic acid and another aromatic amine | N-arylanthranilic acid derivative | - |

Future Directions and Emerging Research Avenues for N O Aminophenyl Anthranilic Acid Studies

Integration of Artificial Intelligence and Machine Learning in N-(o-aminophenyl)anthranilic Acid Research (e.g., reaction prediction, property forecasting)

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of N-(o-aminophenyl)anthranilic acid. These computational tools can significantly accelerate the discovery and optimization of its chemical transformations and applications.

Reaction Prediction: Machine learning models, trained on vast datasets of known chemical reactions, can predict the most likely products of reactions involving N-(o-aminophenyl)anthranilic acid under various conditions. nih.govrjptonline.orgresearchgate.net Neural networks can identify complex patterns in reactivity that may not be immediately obvious to a human chemist, thereby guiding the design of novel synthetic pathways. nih.gov For instance, AI could predict the regioselectivity of electrophilic substitution on the two aromatic rings or forecast the outcome of complex multi-component reactions. This predictive power reduces the need for extensive trial-and-error experimentation, saving time and resources. rjptonline.org

Property Forecasting: AI algorithms can be employed to predict the physicochemical and biological properties of novel N-(o-aminophenyl)anthranilic acid derivatives before they are synthesized. fnasjournals.com By analyzing the molecule's structure, ML models can estimate properties such as solubility, toxicity, and potential therapeutic activity. fnasjournals.com This in silico screening allows researchers to prioritize the synthesis of compounds with the most promising characteristics. For example, a deep learning model could be developed to identify derivatives with high potential as inhibitors of specific enzymes or as materials with desired electronic properties. nih.gov

The integration of AI and ML in the study of N-(o-aminophenyl)anthranilic acid promises to create a more efficient and data-driven research landscape.

Exploration of N-(o-aminophenyl)anthranilic Acid in Sustainable and Green Chemistry Initiatives

In an era of increasing environmental awareness, the principles of green chemistry are paramount. Future research on N-(o-aminophenyl)anthranilic acid will undoubtedly focus on developing more sustainable synthetic methods and applications.

Greener Synthetic Routes: Traditional syntheses of related N-aryl anthranilic acids often involve harsh reaction conditions and the use of toxic catalysts. researchgate.net Emerging research focuses on the use of more environmentally friendly solvents, such as water, and the development of catalyst systems with lower environmental impact. researchgate.netresearchgate.net For example, copper-catalyzed amination reactions are being explored as a more sustainable alternative to traditional methods. nih.gov The use of ultrasound irradiation has also been shown to improve reaction efficiency and reduce reaction times in aqueous media. researchgate.net

Atom Economy and Waste Reduction: Future synthetic strategies will aim to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, is a promising approach to reduce waste and improve efficiency. google.com

Bio-based Feedstocks: While not yet prevalent for this specific compound, a long-term goal in green chemistry is the utilization of renewable, bio-based feedstocks for the synthesis of aromatic compounds. Research in this area could eventually lead to more sustainable production methods for N-(o-aminophenyl)anthranilic acid and its precursors.

The following table summarizes green chemistry approaches applicable to the synthesis of N-(o-aminophenyl)anthranilic acid derivatives:

| Green Chemistry Principle | Application in N-(o-aminophenyl)anthranilic Acid Synthesis |

| Use of Safer Solvents | Employing water as a solvent in Ullmann-Goldberg type reactions. researchgate.net |

| Energy Efficiency | Utilizing ultrasound irradiation to accelerate reactions and reduce energy consumption. researchgate.net |

| Catalysis | Developing efficient and recyclable catalysts, such as copper-based systems, to replace stoichiometric reagents. nih.gov |

| Atom Economy | Designing synthetic routes, like one-pot syntheses, that maximize the incorporation of starting materials into the final product. google.com |

Development of Advanced Spectroscopic Techniques for Real-time Monitoring of N-(o-aminophenyl)anthranilic Acid Reactions

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and efficiency. Advanced spectroscopic techniques are poised to provide unprecedented insights into the synthesis and transformations of N-(o-aminophenyl)anthranilic acid.

In-situ Monitoring: Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels to provide continuous data on the concentrations of reactants, intermediates, and products. nih.govmdpi.com This allows for precise control over reaction parameters and the rapid identification of any unforeseen side reactions.

Process Analytical Technology (PAT): In a manufacturing context, the implementation of PAT, which relies heavily on real-time spectroscopic monitoring, can ensure consistent product quality and yield. For the synthesis of N-(o-aminophenyl)anthranilic acid derivatives, PAT could be used to monitor key process parameters, leading to improved process understanding and control. mdpi.com

Hyphenated Techniques: The combination of separation techniques with spectroscopy, such as liquid chromatography-mass spectrometry (LC-MS), provides a powerful tool for the detailed analysis of complex reaction mixtures. nih.govrowan.edu This is particularly useful for identifying and quantifying minor impurities and byproducts in the synthesis of N-(o-aminophenyl)anthranilic acid.

The table below highlights some advanced spectroscopic techniques and their potential applications in monitoring reactions of N-(o-aminophenyl)anthranilic acid:

| Spectroscopic Technique | Application | Potential Insights |

| In-situ FTIR/Raman | Real-time monitoring of functional group transformations. | Reaction kinetics, detection of intermediates, endpoint determination. |

| Process NMR | Quantitative analysis of reaction components in the reaction mixture. | Mechanistic studies, optimization of reaction conditions. |

| UV-Vis Spectroscopy | Monitoring changes in conjugation and chromophores. mdpi.com | Following the progress of reactions involving aromatic systems. |

| LC-MS | Separation and identification of components in a reaction mixture. nih.gov | Impurity profiling, confirmation of product identity. |

Interdisciplinary Research Opportunities and Collaborations Involving N-(o-aminophenyl)anthranilic Acid

The versatile structure of N-(o-aminophenyl)anthranilic acid makes it a valuable scaffold for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

Medicinal Chemistry: Derivatives of anthranilic acid have a long history in medicinal chemistry, with applications as anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netresearchgate.netmdpi.comnih.gov The unique arrangement of functional groups in N-(o-aminophenyl)anthranilic acid offers new opportunities for the design of novel therapeutic agents. For example, it could serve as a core structure for the development of inhibitors of protein-protein interactions or as a chelating agent for metal ions in biological systems. nih.gov

Materials Science: The aromatic and functional nature of N-(o-aminophenyl)anthranilic acid makes it an interesting building block for the synthesis of novel polymers and functional materials. mdpi.com Its ability to participate in polymerization reactions and to be modified with various functional groups could lead to the development of materials with tailored electronic, optical, or mechanical properties. For instance, it could be incorporated into conductive polymers or used to create porous materials for gas storage or catalysis. mdpi.com

Supramolecular Chemistry: The presence of both hydrogen bond donors and acceptors in the molecule makes it an ideal candidate for the construction of complex supramolecular assemblies. nih.gov By understanding and controlling the non-covalent interactions of N-(o-aminophenyl)anthranilic acid, researchers could design and synthesize novel gels, liquid crystals, and other organized molecular structures.

Unexplored Reactivity Profiles and Novel Derivatization Potentials of N-(o-aminophenyl)anthranilic Acid

Despite its known chemistry, N-(o-aminophenyl)anthranilic acid still holds significant potential for the discovery of novel reactions and the synthesis of new derivatives with unique properties.

Selective Functionalization: A key challenge and opportunity lies in the selective functionalization of the different reactive sites within the molecule. This includes the two distinct amino groups, the carboxylic acid, and the two aromatic rings. Developing synthetic methodologies that can target one site with high selectivity will open up a vast chemical space for the creation of new derivatives. For instance, regioselective amination or halogenation of the aromatic rings could lead to precursors for a wide range of other compounds. nih.govnih.gov

Multicomponent Reactions: The multiple functional groups in N-(o-aminophenyl)anthranilic acid make it an excellent substrate for multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient and can rapidly generate molecular diversity.

Derivatization of Functional Groups: The amino and carboxylic acid groups can be readily derivatized to form a wide array of amides, esters, and other functional groups. researchgate.netasianpubs.org These derivatizations can be used to tune the properties of the molecule, such as its solubility, lipophilicity, and biological activity. For example, the synthesis of various ester derivatives has been explored to modify the compound's characteristics. asianpubs.org The following table provides examples of potential derivatization reactions:

| Functional Group | Reagent/Reaction Type | Potential Product Class |

| Carboxylic Acid | Alcohols/Fischer Esterification | Esters asianpubs.org |

| Amino Groups | Acyl Chlorides/Amidation | Amides |

| Aromatic Rings | Electrophilic Aromatic Substitution | Halogenated or Nitrated Derivatives |

| Both Amino Groups | Aldehydes/Ketones | Schiff Bases/Imines |

The continued exploration of the fundamental reactivity of N-(o-aminophenyl)anthranilic acid will undoubtedly lead to the discovery of new chemical transformations and the creation of novel molecules with valuable applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(o-aminophenyl)anthranilic acid derivatives, and how do directing groups influence reaction efficiency?

- Methodology : Iron-catalyzed ortho amination using 8-quinolinylamide as a directing group enables regioselective C–H bond activation. Ligands like diphosphines and bases such as organometallic reagents (e.g., ZnEt₂) are critical for high yields (~80–90%) . Alternative routes include Fischer indolisation of N-(α-ketoacyl)anthranilic acids with phenylhydrazinium chloride in acetic acid (yields 60–85%) .

- Key Considerations : The choice of directing group (e.g., 8-quinolinylamide) and solvent (acetonitrile vs. acetic acid) significantly impacts product selectivity and byproduct formation .

Q. How are molecular geometries and vibrational spectra of anthranilic acid derivatives validated experimentally?

- Methodology : X-ray crystallography and multinuclear NMR (¹H, ¹³C, ¹⁵N) confirm molecular structures. Vibrational frequencies are calculated using DFT methods (e.g., B3LYP/6-31G(d)) and compared to experimental IR data . For example, N-(4-Bromobenzoyl)-anthranilic acid showed <5% deviation between theoretical and experimental IR bands .

Q. What are the common pharmacological applications of anthranilic acid derivatives in preclinical studies?

- Methodology : Derivatives like mefenamic acid (N-(2,3-dimethylphenyl)anthranilic acid) are evaluated for anti-inflammatory and analgesic activity using in vivo models (e.g., carrageenan-induced edema). Flufenamic acid (N-(3-trifluoromethylphenyl)anthranilic acid) is tested for antipyretic effects via COX inhibition assays .

Advanced Research Questions

Q. How can contradictory data in reaction yields during Fischer indolisation be resolved?

- Case Study : Stepwise synthesis of 2-(indol-2-carboxamido)benzoic acids via N-(α-ketoacyl)anthranilic acids yielded low overall yields (17–33%) due to competing pathways forming benzoxazinones. Direct synthesis in acetic acid without additives improved yields to 60–85% by suppressing hydrolysis .

- Resolution : Optimize solvent (acetic acid > acetonitrile) and avoid Brønsted acids (e.g., HCl) to minimize amide bond cleavage .

Q. What mechanistic insights explain the role of Bi(NO₃)₃·5H₂O in enhancing Fischer indolisation efficiency?

- Mechanism : Bismuth(III) nitrate acts as a Lewis acid, stabilizing intermediates during cyclization. In acetonitrile, it accelerates indole formation, reducing reaction time from 24 h to 8 h with yields >70% . Competing pathways (e.g., benzoxazinone formation) are minimized through controlled protonation .

Q. How do electronic effects of substituents on the anthranilic acid core influence TRP channel blockade?

- Structure-Activity Relationship : N-(p-Amylcinnamoyl)anthranilic acid (ACA) inhibits TRPM4/5 channels via hydrophobic interactions with the cinnamoyl group. Fluorine substitution (e.g., flufenamic acid) enhances metabolic stability but reduces aqueous solubility, requiring formulation optimization .

- Experimental Validation : Electrophysiological assays (patch-clamp) and molecular docking simulations correlate substituent polarity with IC₅₀ values .

Q. What computational strategies best predict NMR chemical shifts in anthranilic acid derivatives?

- Methodology : Hybrid DFT methods (e.g., B3LYP/6-31G+(d,p)) with implicit solvent models (PCM) reproduce ¹H/¹³C NMR shifts within ±0.3 ppm and ±2 ppm, respectively. Discrepancies >5 ppm indicate conformational flexibility or crystal packing effects .

Data Contradictions and Validation

Q. Why do some synthetic routes for anthranilic acid derivatives yield inconsistent stereochemical outcomes?

- Analysis : Iron-catalyzed amination may produce regioisomers if directing groups (e.g., carboxamide vs. oxime) are suboptimal. For example, Cp*RhCl₂-catalyzed reactions with acetophenone oximes yielded >90% ortho-selectivity, while less rigid groups led to mixed products .

- Validation : Use NOESY NMR to confirm regiochemistry and HPLC-MS to quantify isomer ratios .

Methodological Recommendations

Optimizing reaction conditions for scale-up synthesis of anthranilic acid derivatives

- Protocol :

Use ZnEt₂ (2 equiv) and FeCl₂/dppe catalyst in THF at 80°C for gram-scale ortho amination .

For Fischer indolisation, reflux in acetic acid (0.1 M) for 12 h, followed by recrystallization (ethanol/water) to isolate products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.